molecular formula C15H14Cl2N2OS B5809421 N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea

N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea

Cat. No. B5809421
M. Wt: 341.3 g/mol
InChI Key: SKIDFFJNZITNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, horticulture, and forestry to control weeds and grasses. Diuron is also used in non-agricultural settings, such as golf courses, parks, and residential areas.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in the thylakoid membranes of chloroplasts. This prevents the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and physiological effects:
In addition to its effects on photosynthesis, Diuron has been shown to have other biochemical and physiological effects on plants. Studies have found that Diuron can alter the expression of genes involved in stress response and defense mechanisms, as well as affect the activity of enzymes involved in carbohydrate metabolism.

Advantages and Limitations for Lab Experiments

Diuron is a useful tool for studying photosynthesis and plant growth in the laboratory setting. Its mode of action is well understood, and it is relatively easy to apply to plants. However, Diuron's toxicity to non-target organisms and potential environmental impact should be taken into consideration when using it in experiments.

Future Directions

There are several areas of future research related to Diuron. One area of interest is the development of alternative herbicides that are less harmful to the environment. Another area of research is the potential use of Diuron in combination with other herbicides to improve weed control. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diuron on plants and non-target organisms.

Synthesis Methods

Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-ethoxyaniline in the presence of a catalyst such as triethylamine. The reaction yields Diuron as a white crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

Diuron has been the subject of extensive scientific research due to its widespread use and potential environmental impact. Studies have investigated its effects on soil and water quality, as well as its toxicity to non-target organisms such as fish, amphibians, and aquatic invertebrates. Researchers have also explored the potential of Diuron as a tool for studying photosynthesis and plant growth.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-2-20-14-6-4-3-5-13(14)19-15(21)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIDFFJNZITNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)thiourea

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